molecular formula C15H10ClN3O6S3 B4577373 4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide

4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide

Cat. No.: B4577373
M. Wt: 459.9 g/mol
InChI Key: IOOAFOMMVDSKHM-UHFFFAOYSA-N
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Description

4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "compound X" in scientific literature and has been synthesized using various methods.

Scientific Research Applications

Cancer Research Applications

Several studies have explored the anti-cancer properties of sulfonamide derivatives, including compounds similar to 4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide. These compounds exhibit pro-apoptotic effects in cancer cells by activating key signaling pathways. For example, sulfonamide derivatives have been shown to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015). Furthermore, sulfonamides have displayed cytotoxic effects against various cancer cell lines, with some compounds showing selectivity and potency that make them promising candidates for novel anticancer agents (Gul et al., 2016).

Enzymatic Inhibition for Therapeutic Applications

Sulfonamide compounds have been identified as effective inhibitors of carbonic anhydrase (CA), an enzyme implicated in several diseases, including cancer. These inhibitors exhibit selectivity towards different CA isoenzymes, making them valuable for targeted therapeutic applications. Research demonstrates that sulfonamide derivatives can inhibit tumor-associated CA isozymes, which may contribute to their anticancer activity and the treatment of other conditions related to CA dysregulation (Morsy et al., 2009).

Antimicrobial Applications

Sulfonamide derivatives, including those related to the compound , have been investigated for their antimicrobial properties. These compounds have shown effectiveness against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making them potential candidates for treating bacterial infections. The specificity and potency of these sulfonamide derivatives against bacterial pathogens underscore their relevance in developing new antimicrobial agents (Argyropoulou et al., 2009).

Properties

IUPAC Name

4-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O6S3/c16-10-1-5-13(6-2-10)28(24,25)18-15-17-9-14(26-15)27(22,23)12-7-3-11(4-8-12)19(20)21/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOAFOMMVDSKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide
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4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide
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4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide
Reactant of Route 4
4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide
Reactant of Route 5
4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide

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